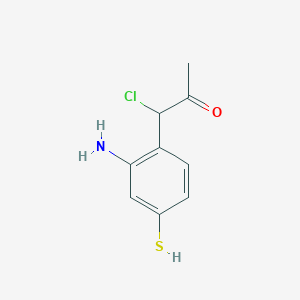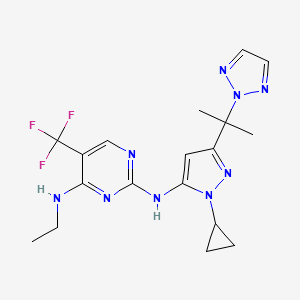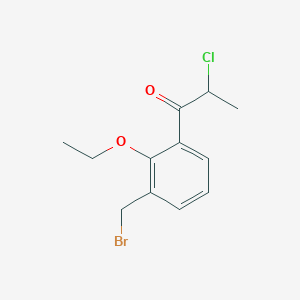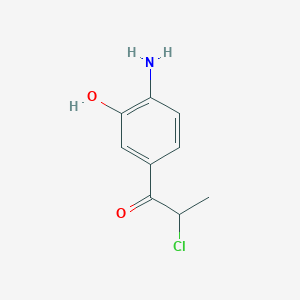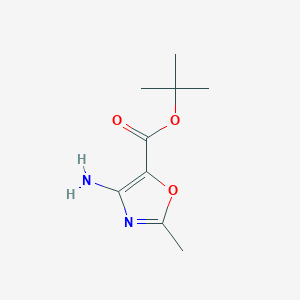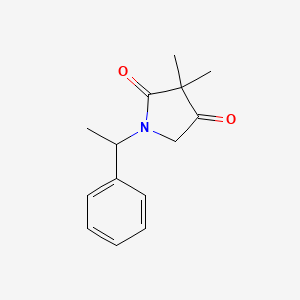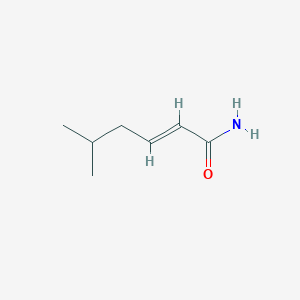
(2E)-5-methyl-2-hexenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-methyl-2-hexenamide is an organic compound with the molecular formula C7H13NO It is a derivative of hexenamide, characterized by the presence of a double bond in the E-configuration and a methyl group at the fifth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-methyl-2-hexenamide can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-hexenoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. This reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus pentachloride, to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, such as 5-methyl-2-hexenoic acid and ammonia, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-methyl-2-hexenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form the corresponding epoxide or diol.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
(2E)-5-methyl-2-hexenamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (2E)-5-methyl-2-hexenamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexenamide: The parent compound without the methyl group.
(2E)-2-hexenamide: A similar compound with the double bond in the same position but without the methyl group.
5-methyl-2-hexenoic acid: The corresponding carboxylic acid precursor.
Uniqueness
(2E)-5-methyl-2-hexenamide is unique due to the presence of both the double bond and the methyl group, which confer specific chemical and physical properties
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(E)-5-methylhex-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H2,8,9)/b5-3+ |
Clé InChI |
GTPGJHZHLTWXKH-HWKANZROSA-N |
SMILES isomérique |
CC(C)C/C=C/C(=O)N |
SMILES canonique |
CC(C)CC=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


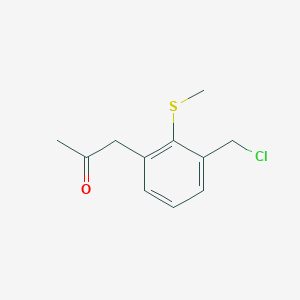
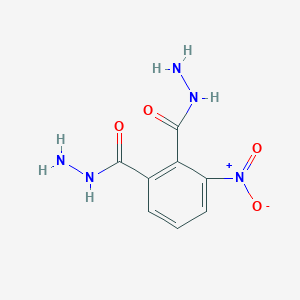
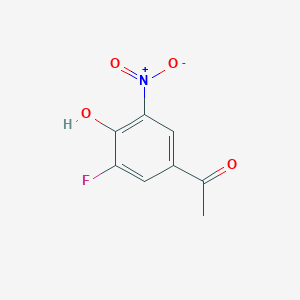
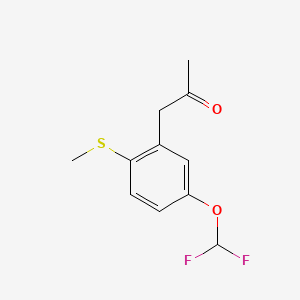
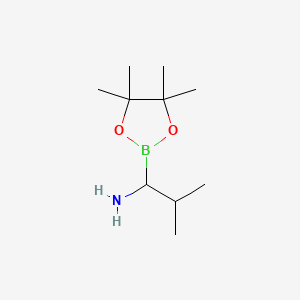

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)

